(4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)methanamine hydrochloride
Overview
Description
“(4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C9H13NOS. It has an average mass of 183.271 Da and a monoisotopic mass of 183.071777 Da . This compound is also known by the names “1-[(7S)-4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine” and "SEP-363856" .
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol (1:1) and TEA as base .Molecular Structure Analysis
The molecular structure of this compound has been determined by X-ray diffraction . The compound has one defined stereocentre .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 291.9±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.1±3.0 kJ/mol and a flash point of 130.4±24.6 °C . The compound has a molar refractivity of 51.3±0.3 cm3 and a molar volume of 163.2±3.0 cm3 .Scientific Research Applications
Scaffold for Drug Discovery
Hexahydro-2H-thieno[2,3-c]pyrrole, a related compound, is proposed as a low molecular weight polar scaffold for constructing compound libraries in drug discovery. Its practical syntheses and conformational properties have been explored, demonstrating potential in generating libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).
Enhanced Conductivity in Organic Devices
Dopamine hydrochloride, another similar compound, is used to dope Poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), enhancing its work function and conductivity. This doping technique significantly improves the performance of organic solar cells and demonstrates the potential for amino derivatives in organic electronic devices (Zeng et al., 2020).
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic fused pyrimidin-4-one derivatives from imino-1,2,3-dithiazoles extends the potential applications of 4,5-dichloro-1,2,3-dithiazolium chloride chemistry. This research explores new avenues in synthesizing pyrazoloand pyridofused pyrimidinones (Pereira et al., 2017).
Photocytotoxicity in Red Light
Iron(III) complexes with catecholates, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, exhibit photocytotoxic properties in red light. These complexes show potential for cellular imaging and are promising for inducing apoptosis in cancer cells via the generation of reactive oxygen species under red light exposure (Basu et al., 2014).
Corrosion Inhibition
Pyranopyrazole derivatives, including similar compounds, are effective as corrosion inhibitors for mild steel in acidic solutions. Their efficiency as inhibitors is revealed through gravimetric, electrochemical, and DFT studies, showing potential for application in protecting metal surfaces (Yadav et al., 2016).
Future Directions
The future directions for research on this compound could involve further investigation into its potential as a drug target in diabetes, given the promising results of studies on similar compounds . Additionally, more research could be done to explore the chemical reactions involving this compound .
Properties
IUPAC Name |
5,7-dihydro-4H-thieno[2,3-c]pyran-3-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c9-3-6-5-11-8-4-10-2-1-7(6)8;/h5H,1-4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMONRXJZJHKMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CS2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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